4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound classified under the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein kinases. It has garnered attention for its role in biological studies and drug development.
The compound is sourced from various chemical databases, including PubChem and the European Chemicals Agency. It falls under the category of heterocyclic compounds, specifically azetidines, which are characterized by their unique ring structure containing nitrogen atoms. The compound's IUPAC name is N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride, indicating its structural components and the presence of two hydrochloride ions .
The synthesis of 4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves a multi-step process. The initial step requires the reaction between azetidine-3-ylamine and pyrimidin-2-amine. This reaction may produce an intermediate compound that undergoes cyclization to form the final product.
Key technical details include:
The molecular formula for 4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is C7H10N4·2ClH. The structure features a pyrimidine ring fused with an azetidine moiety, which contributes to its biological activity.
The primary chemical reactions involving 4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride include its interaction with various biomolecules as part of its mechanism of action. The compound acts as a potent inhibitor of serine/threonine protein kinase PLK4, which is crucial for centriole duplication in cell division.
Technical details regarding its reactivity include:
The mechanism of action for 4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride primarily involves its role as a PLK4 inhibitor.
The physical properties of 4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride include:
Chemical properties include:
4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride has several notable applications:
The development of histamine H3 receptor ligands has undergone a paradigm shift from imidazole-based scaffolds to structurally diverse chemotypes. Early H3R agonists, such as imetit and methimepip, invariably incorporated an imidazole ring to mimic histamine’s pharmacophore. However, these compounds exhibited significant off-target effects, including cytochrome P450 (CYP) inhibition and poor blood-brain barrier penetration, limiting their therapeutic utility [1] [2]. The discovery of non-imidazole partial agonists like diaminopyrimidine 11b (pEC₅₀ = 7.2, α = 0.7) marked a critical advancement, demonstrating that high-affinity H3R agonism could be achieved without the imidazole motif [1]. Subsequent optimization yielded VUF16839 (14d), a full agonist with nanomolar potency (pKi = 8.5, pEC₅₀ = 9.5) and >100-fold selectivity over other histamine receptor subtypes [1] [2]. This evolution addressed pharmacokinetic limitations while enabling precise targeting of H3R-associated neurological pathways, particularly cognition and arousal regulation.
Table 1: Evolution of Key Non-Imidazole H3R Agonists
Compound | Structure | Affinity (pKi) | Efficacy (α) | Significance |
---|---|---|---|---|
VUF8430 | Dimaprit derivative | 5.8 | 1.0 (Full) | First non-imidazole H3R/H4R dual agonist |
PF1270A | Pentacyclic spiroindolinone | 7.1 | 0.6 (Partial) | Natural product with moderate H3R activity |
11b | Diaminopyrimidine | 7.8 | 0.7 (Partial) | Initial hit from in-house screening |
VUF16839 (14d) | Alkylaminoazetidine-pyrimidine | 8.5 | 1.0 (Full) | Optimized agonist with CNS activity in vivo |
Azetidine-pyrimidine hybrids represent a strategic framework for modulating G protein-coupled receptors (GPCRs) due to their conformational rigidity and vectorial diversity. The 3-aminoazetidine moiety in compounds like 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine establishes critical interactions with H3R’s transmembrane binding pocket:
This scaffold’s versatility is evidenced by its application beyond H3R. For example, N-(azetidin-3-yl)pyrimidin-4-amine derivatives inhibit serine/threonine kinase PLK4, demonstrating utility in oncology [4]. In GPCR drug discovery, the azetidine’s small ring strain and basic nitrogen enable optimal orientation of pharmacophores within orthosteric or allosteric sites, while the pyrimidine acts as a hydrogen-bond acceptor scaffold [6]. Computational models confirm that these hybrids adopt bioactive conformations resembling histamine’s binding pose, despite lacking structural homology [1] [6].
Table 2: Structural Features Enabling GPCR Targeting by Azetidine-Pyrimidine Hybrids
Structural Element | GPCR Interaction | Functional Impact |
---|---|---|
Azetidine N-H⁺ | Salt bridge with TM5 aspartate/glutamate | Anchors ligand to orthosteric site; governs affinity |
C-3 Alkyl substituent | Hydrophobic filling of TM3/6 subpocket | Modulates efficacy (partial vs. full agonism) |
Pyrimidine N-1 | Hydrogen bonding with TM6 backbone | Stabilizes active receptor conformation |
2-Amino group | Water-mediated H-bond to extracellular loop | Enhances selectivity vs. other aminergic GPCRs |
Derivatives of 4-(azetidin-3-yl)pyrimidin-2-amine exhibit remarkable selectivity across histamine receptor subtypes, attributable to strategic modifications at three key positions:
These compounds also demonstrate heteromer-dependent pharmacology. In striatal neurons expressing dopamine D1–histamine H3 receptor heteromers, VUF16839 modulates cAMP dynamics differently than in H3R homomers, suggesting context-dependent signaling [3] [9]. This property is critical for neurological applications where H3R agonism may regulate neurotransmitter release (e.g., acetylcholine in Alzheimer’s models) [9]. Selectivity profiling confirms negligible activity at 50 GPCRs, including dopamine D2 and serotonin 5-HT2 receptors, minimizing off-target neurological effects [1] [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1